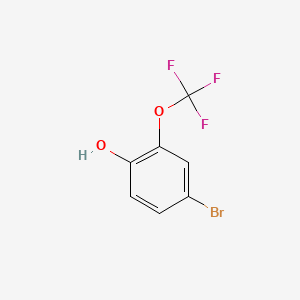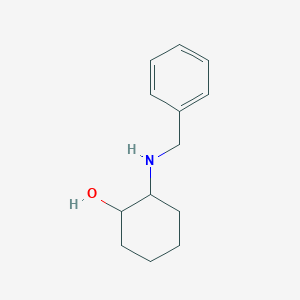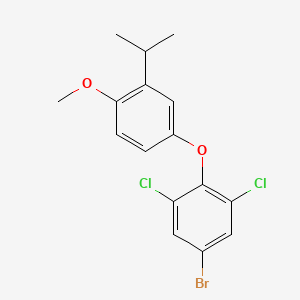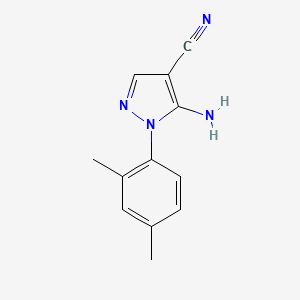
4-Brom-2-(Trifluormethoxy)phenol
Übersicht
Beschreibung
4-Bromo-2-(trifluoromethoxy)phenol, commonly referred to as BTFMP, is a small molecule that has been gaining attention in the scientific community due to its unique properties. BTFMP has been found to have a wide range of applications, from drug synthesis to biochemical research. Additionally, this paper will discuss several potential future directions for BTFMP research.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Arzneimittelsynthese
4-Brom-2-(Trifluormethoxy)phenol: ist ein grundlegender Baustein in der Synthese verschiedener pharmazeutischer Arzneimittel . Seine Brom- und Trifluormethoxygruppen machen es zu einem vielseitigen Zwischenprodukt für den Aufbau komplexer Moleküle, insbesondere bei der Entwicklung von Medikamenten, die auf Erkrankungen des zentralen Nervensystems und Krebserkrankungen abzielen.
Safety and Hazards
4-Bromo-2-(trifluoromethoxy)phenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Wirkmechanismus
Target of Action
It is known that this compound is used as a building block in the synthesis of numerous pharmaceutical drugs .
Mode of Action
As a building block in drug synthesis, it likely interacts with its targets in a manner dependent on the specific drug it is incorporated into .
Biochemical Pathways
Its role as a building block in drug synthesis suggests that it may be involved in a variety of pathways, depending on the specific drug it is part of .
Pharmacokinetics
As a building block in drug synthesis, its pharmacokinetic properties would likely be influenced by the specific drug it is incorporated into .
Result of Action
As a building block in drug synthesis, its effects would likely depend on the specific drug it is part of .
Action Environment
It is recommended to store this compound in a cool place, in a tightly closed container, and away from strong oxidizing agents .
Biochemische Analyse
Biochemical Properties
4-Bromo-2-(trifluoromethoxy)phenol plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo electrophilic halogenation reactions, where the bromine atom participates in the reaction. Additionally, the trifluoromethoxy group can influence the compound’s reactivity and interaction with other biomolecules. These interactions can lead to the formation of new compounds or the modification of existing ones, thereby affecting various biochemical pathways .
Cellular Effects
The effects of 4-Bromo-2-(trifluoromethoxy)phenol on cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux. Additionally, 4-Bromo-2-(trifluoromethoxy)phenol can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .
Molecular Mechanism
At the molecular level, 4-Bromo-2-(trifluoromethoxy)phenol exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to changes in its activity. For instance, the bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity. Additionally, the trifluoromethoxy group can influence the compound’s binding affinity and specificity for certain biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-(trifluoromethoxy)phenol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-2-(trifluoromethoxy)phenol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. This degradation can lead to the formation of by-products that may have different biological activities. Additionally, long-term exposure to 4-Bromo-2-(trifluoromethoxy)phenol can result in cumulative effects on cellular function, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-(trifluoromethoxy)phenol vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of 4-Bromo-2-(trifluoromethoxy)phenol can result in toxic or adverse effects, such as cellular damage or disruption of normal physiological processes .
Metabolic Pathways
4-Bromo-2-(trifluoromethoxy)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. For example, the bromine atom can be replaced by other functional groups through enzymatic reactions, resulting in the formation of new compounds. These metabolic transformations can affect the overall metabolic flux and the levels of specific metabolites in the cell .
Transport and Distribution
The transport and distribution of 4-Bromo-2-(trifluoromethoxy)phenol within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters or binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, 4-Bromo-2-(trifluoromethoxy)phenol can interact with binding proteins that facilitate its distribution to specific cellular compartments or organelles. These interactions can influence the compound’s localization and accumulation within the cell .
Subcellular Localization
The subcellular localization of 4-Bromo-2-(trifluoromethoxy)phenol is determined by its chemical properties and interactions with targeting signals or post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can affect the compound’s activity and function, as it may interact with different biomolecules in different cellular environments. For example, 4-Bromo-2-(trifluoromethoxy)phenol may interact with nuclear receptors or transcription factors in the nucleus, influencing gene expression and cellular responses .
Eigenschaften
IUPAC Name |
4-bromo-2-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXNTPVMXGBRQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472466 | |
| Record name | 4-bromo-2-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
690264-39-2 | |
| Record name | 4-bromo-2-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 690264-39-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1279614.png)


![2-Bromo-6-methylbenzo[d]thiazole](/img/structure/B1279625.png)


![Methyl 2-[(3R)-3-acetylsulfanyl-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B1279633.png)


![1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B1279640.png)

